molecular formula C15H19N3O4S B6505722 Pyridine, 2-[[1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl]oxy]- CAS No. 1448125-94-7

Pyridine, 2-[[1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl]oxy]-

Cat. No.: B6505722
CAS No.: 1448125-94-7
M. Wt: 337.4 g/mol
InChI Key: YZRMVALDCLQXLI-UHFFFAOYSA-N
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Description

Pyridine, 2-[[1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl]oxy]- is a complex organic compound that features a pyridine ring substituted with a piperidine moiety linked through an ether bond to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine, 2-[[1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl]oxy]- typically involves multi-step organic reactions. One common method is the cycloaddition reaction, where a 1-azadiene derivative reacts with a 2-carbon π-component to form the pyridine ring . The reaction conditions often require the presence of a catalyst, such as a transition metal, to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve the Hantzsch pyridine synthesis, which is a multi-component reaction that includes the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia . This method is advantageous due to its scalability and efficiency in producing pyridine derivatives.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[[1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, usually in the presence of reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce piperidine derivatives. Substitution reactions can lead to various functionalized pyridine compounds.

Scientific Research Applications

Pyridine, 2-[[1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl]oxy]- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of pyridine, 2-[[1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl]oxy]- involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2-[[1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl]oxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,5-dimethyl-4-(4-pyridin-2-yloxypiperidin-1-yl)sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-11-15(12(2)22-17-11)23(19,20)18-9-6-13(7-10-18)21-14-5-3-4-8-16-14/h3-5,8,13H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRMVALDCLQXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701147464
Record name Pyridine, 2-[[1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448125-94-7
Record name Pyridine, 2-[[1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448125-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-[[1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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